Diisopropyl terephthalate
Overview
Description
Diisopropyl terephthalate is an organic compound with the molecular formula C14H18O4. It is a diester of terephthalic acid and isopropanol. This compound is commonly used in the production of polyesters and plasticizers, and it has various applications in the chemical industry .
Preparation Methods
Diisopropyl terephthalate can be synthesized through esterification or transesterification processes. In the esterification method, terephthalic acid reacts with isopropanol in the presence of an acid catalyst to form this compound. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion .
In the transesterification method, dimethyl terephthalate reacts with isopropanol in the presence of a catalyst such as sodium methoxide. This method is often used in industrial settings due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Diisopropyl terephthalate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.
Scientific Research Applications
Diisopropyl terephthalate has several applications in scientific research and industry:
Polyester Production: It is used as an intermediate in the synthesis of polyesters, which are widely used in textiles, packaging, and plastic products.
Plasticizers: This compound is used as a plasticizer to enhance the flexibility and durability of plastic materials.
Chemical Research: It serves as a reagent in various chemical reactions and is used in the study of esterification and transesterification processes.
Environmental Studies: Research on the biodegradation and environmental impact of this compound and related compounds is ongoing.
Mechanism of Action
The mechanism of action of diisopropyl terephthalate primarily involves its role as an ester in chemical reactions. It can act as a substrate in esterification and transesterification reactions, where it interacts with alcohols and acids to form new esters. The molecular targets and pathways involved in these reactions include the catalytic sites of enzymes or chemical catalysts that facilitate the exchange of ester groups .
Comparison with Similar Compounds
Diisopropyl terephthalate can be compared with other similar compounds such as diethyl terephthalate and dimethyl terephthalate:
Diethyl Terephthalate: This compound is similar in structure but has ethyl groups instead of isopropyl groups.
Dimethyl Terephthalate: This compound has methyl groups instead of isopropyl groups and is commonly used in the production of polyethylene terephthalate (PET) plastics.
Diisopropyl Ether: Although not a terephthalate, diisopropyl ether is another compound with isopropyl groups and is used as a solvent and extractant.
This compound is unique due to its specific ester groups, which provide distinct properties and reactivity compared to other terephthalates and related compounds.
Properties
IUPAC Name |
dipropan-2-yl benzene-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(2)17-13(15)11-5-7-12(8-6-11)14(16)18-10(3)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUDSKSILZNHRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214428 | |
Record name | Terephthalic acid, diisopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6422-84-0 | |
Record name | 1,4-Bis(1-methylethyl) 1,4-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6422-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terephthalic acid, diisopropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terephthalic acid, diisopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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